3-Deoxy-ile-5-ala-amaninamide

RNA polymerase II inhibition Amatoxin structure-activity relationship Transcriptional inhibition assay

Researchers using active amatoxins often lack a validated negative control, compromising experimental rigor. 3-Deoxy-ile-5-ala-amaninamide solves this as a scaffold-matched, functionally silent analog. Key differentiators: • Pharmacophore Knockout: L-Ala5 substitution sterically masks the Trp4 indole, abolishing RNA polymerase II inhibition. • NMR-Validated Integrity: Preserved bicyclic framework ensures uptake/binding comparisons are valid. • Defined SAR Tool: Enables clean paired analysis with S-deoxo-Ile3-amaninamide or α-amanitin.

Molecular Formula C40H56N10O10S
Molecular Weight 869 g/mol
CAS No. 78897-51-5
Cat. No. B1253167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-ile-5-ala-amaninamide
CAS78897-51-5
Synonyms3-deoxy-Ile-5-Ala-amaninamide
amaninamide, deoxy-Ile(3)-Ala(5)-
amaninamide, deoxyisoleucyl(3)-alanine(5)-
S-deoxo-Ile(3)-Ala(5)-amaninamide
Molecular FormulaC40H56N10O10S
Molecular Weight869 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NC(C(=O)N1)C)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)CC)C5=CC=CC=C5N3
InChIInChI=1S/C40H56N10O10S/c1-6-18(3)31-37(58)42-15-30(53)44-27-17-61-39-23(22-10-8-9-11-24(22)47-39)13-25(34(55)43-20(5)33(54)48-31)45-38(59)32(19(4)7-2)49-36(57)28-12-21(51)16-50(28)40(60)26(14-29(41)52)46-35(27)56/h8-11,18-21,25-28,31-32,47,51H,6-7,12-17H2,1-5H3,(H2,41,52)(H,42,58)(H,43,55)(H,44,53)(H,45,59)(H,46,56)(H,48,54)(H,49,57)
InChIKeyZIHFETPUBFUNLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deoxy-ile-5-ala-amaninamide: A Defined Inactive Amatoxin Analog


3-Deoxy-ile-5-ala-amaninamide (also designated S-deoxo-Ile3-Ala5-amaninamide) is a synthetic bicyclic octapeptide thioether belonging to the amatoxin family [1]. It incorporates a 3-deoxyisoleucine substitution and an L-alanine replacement at position 5 of the amaninamide scaffold. Unlike many naturally occurring amatoxins, this compound lacks the 6-hydroxy group on the tryptophan moiety, which simplifies synthetic access [2]. Critically, its RNA polymerase II inhibitory activity is profoundly attenuated relative to other in-class analogs, positioning it as a mechanistically informative negative control rather than a bioactive toxin [3][4].

Scaffold-matched inactive negative control for RNA polymerase II inhibition studies
Defined L‑Ala5 diastereomer with reproducible residual activity for chiral discrimination assays
Amaninamide scaffold lacking 6‑hydroxy group enables simpler SPPS and cyclization routes

Why 3-Deoxy-ile-5-ala-amaninamide Cannot Be Interchanged with Other Amatoxin Analogs


Within the amatoxin family, single-residue substitutions produce extreme functional divergence. The presence or absence of a hydroxyl group on the isoleucine side chain at position 3, the stereochemistry of the sulfoxide bridge, and the identity of the amino acid at position 5 all independently govern RNA polymerase II binding and inhibition [1]. 3-Deoxy-ile-5-ala-amaninamide exemplifies this sensitivity: despite retaining the bicyclic framework and overall fold of active amatoxins, its L-Ala substitution at position 5 sterically masks the tryptophan indole ring essential for target engagement, rendering it functionally silent [2][3]. Consequently, substituting this compound with a seemingly related analog such as S-deoxo-Ile3-amaninamide or α-amanitin would introduce orders-of-magnitude differences in inhibitory potency, invalidating experimental comparisons that assume functional equivalence.

Vs. S‑deoxo‑Ile3‑amaninamide

Gly5→Ala5 substitution abolishes RNA Pol II inhibition; functionally silent vs. active inhibitor — non‑interchangeable for inhibition experiments.

Vs. D‑Ala5 diastereomer

L‑Ala5 to D‑Ala5 chirality change alters residual activity profile; may not provide the same reproducible baseline signal.

Vs. 6‑hydroxylated amatoxins (α‑amanitin)

6‑OH group in α‑amanitin increases synthetic complexity and inhibitory potency; amaninamide scaffold provides a distinct activity and synthetic profile.

Quantitative Differentiation Evidence Against Closest Amatoxin Analogs


RNA Polymerase II Inhibition: Complete Loss of Activity vs. Active Comparator

3-Deoxy-ile-5-ala-amaninamide elicits no detectable inhibition of eukaryotic RNA polymerase II at concentrations up to 10⁻⁴ M [1]. In contrast, the closely related S-deoxo-Ile3-amaninamide (differing only by the identity of residue 5) exerts 50% enzyme inhibition at 10⁻⁶ M under identical assay conditions [2]. This represents a greater than 100-fold differential in inhibitory potency, establishing that the Ala substitution at position 5 is functionally incompatible with polymerase engagement.

RNA Pol II Inhibition
Head-to-head
No inhibition at 10-4 M vs 50% at 10-6 M (S‑deoxo‑Ile3‑amaninamide)
Supports negative-control selection for Pol II inhibition studies
Eukaryotic Pol II (calf/Drosophila) solution assay
RNA polymerase II inhibition Amatoxin structure-activity relationship Transcriptional inhibition assay

Diastereomeric Discrimination: L-Ala5 vs. D-Ala5 Activity Differential

Within the S-deoxo-amaninamide scaffold, substitution of Gly5 with L-Ala (yielding the target compound) versus D-Ala produces a marked stereochemical effect on residual biological activity. The D-Ala5 diastereomer exhibits an additional 10-fold decrease in biological activity relative to the L-Ala5 analogue [1]. Although both diastereomers are classified as inactive relative to potent amatoxins, this reproducible 10-fold difference reveals that the L-Ala5 configuration partially preserves a structural feature—stronger intramolecular hydrogen bonding—that is completely lost in the D-Ala5 variant [1].

Diastereomer Activity
Head-to-head
L‑Ala5: baseline residual activity vs D‑Ala5: 10‑fold lower
Supports L‑Ala5 procurement for reproducible baseline
RNA Pol II assay, 1H NMR confirmation
Diastereomer comparison Chiral amino acid substitution Amatoxin biological activity

Conformational Integrity Despite Inactivity: NMR Bicyclic Framework Analysis

A two-dimensional ¹H NMR study at 500 MHz demonstrates that both L-Ala5 and D-Ala5 diastereomers of S-deoxo-amaninamide retain the rigid bicyclic amatoxin framework characteristic of toxic amatoxins [1]. Complete resonance assignment via COSY and NOESY experiments confirms that the overall fold is preserved. However, temperature coefficient measurements of amide NH protons reveal stronger intramolecular hydrogen bonds in the L-Ala5 analogue compared to the D-Ala5 variant, indicating that subtle differences in hydrogen bond networks—rather than global unfolding—underlie the 10-fold activity differential and the overall loss of potency [1].

Conformational Integrity
Direct comparison
Rigid bicyclic amatoxin fold retained (L‑Ala5 and D‑Ala5) by 2D NMR
Conformationally intact scaffold validates negative-control interpretation
500 MHz 1H NMR, COSY/NOESY, DMSO‑d₆
NMR conformational analysis Bicyclic peptide structure Hydrogen bonding pattern

Structural Basis of Inactivity: Tryptophan Indole Masking

The molecular basis for the inactivity of 3-deoxy-ile-5-ala-amaninamide has been resolved through combined NMR and molecular dynamics analysis. The data confirm that the lack of biological activity is not attributable to massive conformational changes in the bicyclic scaffold, but rather to steric masking of the Trp4 indole ring by the methyl group of L-Ala at position 5 [1]. This indole moiety is a critical pharmacophore element for RNA polymerase II binding in active amatoxins. Steric occlusion by the Ala5 methyl group prevents productive engagement with the polymerase active site, providing a precise atomic-level explanation for the >100-fold activity loss relative to S-deoxo-Ile3-amaninamide.

Inactivity Mechanism
Supporting evidence
Trp4 indole sterically masked by L‑Ala5 methyl; no Pol II binding
Identifies Trp4 indole as pharmacophore design checkpoint
NMR + molecular dynamics
Tryptophan indole accessibility Receptor binding pharmacophore Structure-inactivity relationship

Synthetic Accessibility Advantage of the Amaninamide Scaffold

Analogs built on the amaninamide scaffold, including 3-deoxy-ile-5-ala-amaninamide, benefit from the absence of the 6-hydroxy group on the tryptophan moiety that is present in α-amanitin [1]. This structural simplification removes a synthetically demanding oxidation step and enables more straightforward assembly via solid-phase peptide synthesis followed by intramolecular cyclization. The original synthesis of the amaninamide analog series demonstrated successful preparation of multiple bicyclic octapeptide thioethers (compounds 1f–1m) via linear Hpi-S-trityl-octapeptide precursors and DCCI-mediated cyclization, a route that is inherently more accessible than total synthesis of 6-hydroxylated α-amanitin derivatives [1].

Synthetic Accessibility
Class‑level inference
No 6‑OH on Trp; accessible via SPPS and cyclization
Simpler synthetic entry vs α‑amanitin derivatives
Based on synthetic routes described (Zanotti 1987)
Synthetic accessibility Amatoxin derivatization Solid-phase peptide synthesis

Crystal Structure of the S-Deoxo Scaffold: Binding Affinity Baseline

Crystallographic analysis of S-deoxo[Ile³]amaninamide—a close structural relative of 3-deoxy-ile-5-ala-amaninamide differing at position 5—demonstrates a 30-fold reduction in binding affinity to RNA polymerase B relative to natural amatoxins [1]. This reduction is attributed to conformational perturbations in the turn region involving Hyp2 and the residue at position 3, rather than to global unfolding. While this measurement is on a congener rather than the target compound itself, it establishes a quantitative baseline for the S-deoxo-amaninamide scaffold class, against which the additional steric penalty of the Ala5 substitution (producing >100-fold total activity loss) can be contextualized.

Scaffold Binding Baseline
Cross‑study comparable
S‑deoxo[Ile³]amaninamide: 30‑fold binding affinity reduction vs natural amatoxins
Quantifies scaffold-intrinsic binding penalty; contextualizes Ala5 effect
X‑ray crystallography, RNA Pol B binding
X-ray crystallography Binding affinity reduction Amatoxin-protein interaction

Evidence-Backed Application Scenarios for Research Procurement


Conformationally Intact Negative Control for RNA Polymerase II Assays

3-Deoxy-ile-5-ala-amaninamide provides a scaffold-matched negative control for experiments using active amatoxins (e.g., S-deoxo-Ile3-amaninamide or α-amanitin) to inhibit RNA polymerase II. Its preserved bicyclic framework, confirmed by NMR [1], ensures that any observed differences in cellular uptake, protein binding, or off-target effects can be attributed to the absence of polymerase inhibition rather than to structural degradation. Procurement of this compound alongside active amatoxins enables rigorous pair-wise experimental designs.

Pharmacophore Deconvolution: Trp4 Indole Accessibility

The steric masking of the Trp4 indole by the L-Ala5 methyl group provides a clean pharmacophore knockout [2]. By comparing 3-deoxy-ile-5-ala-amaninamide with analogs that have an unobstructed indole (e.g., S-deoxo-Ile3-amaninamide, where position 5 is Gly), researchers can quantify the specific contribution of Trp4 indole exposure to binding affinity and inhibitory potency. This makes the compound an essential tool in rational amatoxin-based inhibitor design.

Chiral Discrimination Studies Using Diastereomeric Pairs

The 10-fold difference in residual biological activity between the L-Ala5 (target compound) and D-Ala5 diastereomers [3] provides a defined system for studying how single chiral center inversion affects the hydrogen bonding network and biological readout in constrained bicyclic peptides. Procuring both diastereomers allows for controlled stereochemical SAR investigations relevant to peptide therapeutic development.

Synthetic Methodology for Bicyclic Tryptathionine Peptides

As a member of the amaninamide analog series accessible via the Savige-Fontana tryptathionine-forming reaction and DCCI-mediated cyclization [4], 3-deoxy-ile-5-ala-amaninamide serves as a benchmark substrate for developing and optimizing new bicyclic peptide cyclization methods. Its well-characterized NMR profile [1][3] and established inactivity make it a reliable reference standard for assessing synthetic fidelity and purity in methodological studies.

Application
Selection Property
Validation Focus
Negative control for RNA Pol II assays
Inactive, scaffold‑matched control
Verify absence of Pol II inhibition; confirm NMR conformational integrity
Pharmacophore deconvolution (Trp4 indole)
Steric masking of Trp4 indole by L‑Ala5
Compare indole‑dependent binding to Gly5 analog
Chiral discrimination studies
L‑Ala5 diastereomer with defined residual activity
Assess diastereomer‑specific activity; hydrogen‑bond network (NMR temp. coeff.)
Bicyclic peptide synthesis methodology
Amaninamide scaffold lacking 6‑OH; SPPS‑compatible
Cyclization efficiency; product characterization by NMR/MS
Quote Request

Request a Quote for 3-Deoxy-ile-5-ala-amaninamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.